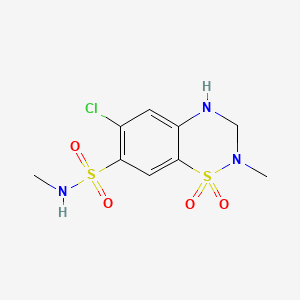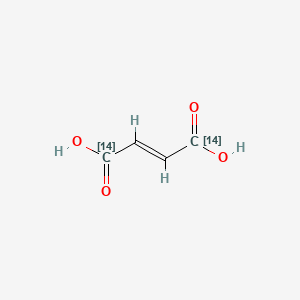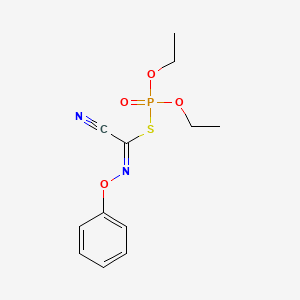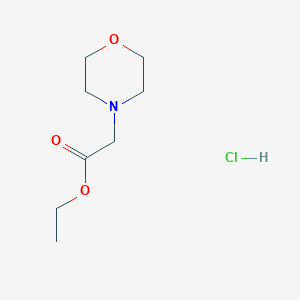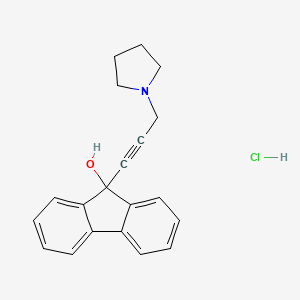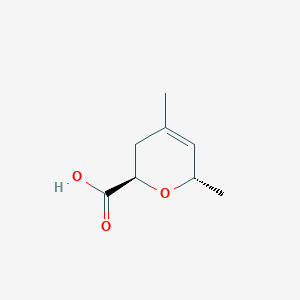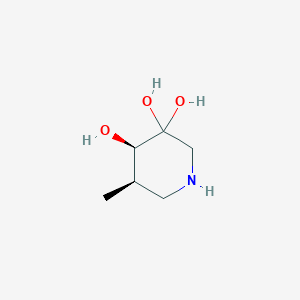
3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI): is a synthetic organic compound belonging to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its molecular structure, which includes a methyl group at the 5th position and hydroxyl groups at the 3rd and 4th positions of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI) typically involves multiple steps, starting from simpler organic compounds. One common synthetic route is the reduction of a corresponding ketone or aldehyde followed by subsequent functional group modifications to introduce the hydroxyl groups and the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI): can undergo various chemical reactions, including:
Oxidation: : Converting hydroxyl groups to carbonyl groups.
Reduction: : Converting carbonyl groups to hydroxyl groups.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted piperidines .
Scientific Research Applications
3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI): has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and the methyl group play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.
Comparison with Similar Compounds
3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI): can be compared with other similar compounds such as 2,3,4-Piperidinetriol and 3,3,4,5-Tetrahydroxypiperidine . While these compounds share structural similarities, the presence of the methyl group in 3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI) imparts unique chemical and biological properties.
List of Similar Compounds
2,3,4-Piperidinetriol
3,3,4,5-Tetrahydroxypiperidine
2-Methyl-3,4,5-piperidinetriol
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(4R,5R)-5-methylpiperidine-3,3,4-triol |
InChI |
InChI=1S/C6H13NO3/c1-4-2-7-3-6(9,10)5(4)8/h4-5,7-10H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
CNJGTLSEVZZBMQ-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1CNCC([C@@H]1O)(O)O |
Canonical SMILES |
CC1CNCC(C1O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Diethoxyphosphinothioyloxyamino)methylidene]cyclohexa-2,5-dien-1-o ne](/img/structure/B15350322.png)
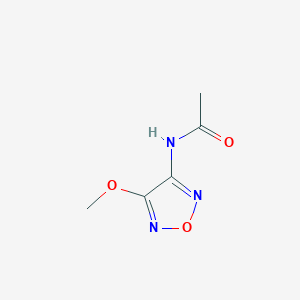
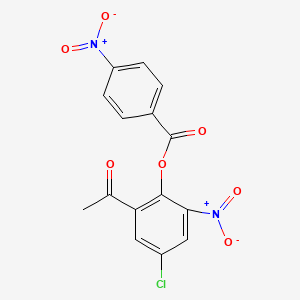
![[(1S,2R,3R)-2,3-dihydroxy-2-prop-2-enylcyclohexyl] acetate](/img/structure/B15350348.png)
![2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B15350353.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B15350367.png)
